N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide
Description
This compound features a fused triazolothiazole core substituted with a 2-fluorophenyl group at position 2 and a furan-2-carboxamide moiety linked via an ethyl chain at position 4. The triazolothiazole scaffold is known for its bioactivity in agrochemicals and pharmaceuticals, while the fluorophenyl and furan groups may enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S/c18-13-5-2-1-4-12(13)15-20-17-22(21-15)11(10-25-17)7-8-19-16(23)14-6-3-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYLRMJKPVXSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzylamine with ethyl 2-furoate to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired triazole-thiazole compound. The reaction conditions often involve the use of catalysts and solvents such as acetic acid and ethanol, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. Molecular modeling studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural similarities and differences with related compounds:
Key Observations:
- Triazolothiazole vs. Imidazothiazole : The target compound’s triazolothiazole core differs from the imidazothiazole in , which is linked to kinase inhibition. The triazole ring may enhance metabolic resistance compared to imidazole derivatives .
- Fluorophenyl Substituents : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in . Positional differences in fluorine substitution can alter electronic effects and target binding .
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines multiple heterocycles, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure includes:
- Fluorophenyl group
- Triazolo and Thiazole moieties
- Furan ring
- Carboxamide functional group
The molecular formula is characterized by the presence of various functional groups that enhance its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds with triazole and thiazole moieties often demonstrate significant anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, triazole derivatives have been reported to inhibit various kinases involved in cancer progression .
2. Antimicrobial Properties
The compound has shown promising results against various bacterial strains. The presence of the thiazole ring is particularly noted for enhancing antimicrobial activity. In vitro studies have indicated effective Minimum Inhibitory Concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties through the modulation of inflammatory pathways. This can involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting specific enzymes involved in cell signaling pathways.
- Modulation of Signaling Pathways : Interfering with pathways related to cell survival and inflammation.
Research Findings
A summary of key findings from recent studies includes:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of cancer cell lines with IC50 values indicating significant cytotoxicity. |
| Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria with MIC values ranging from 8 to 16 μg/mL. |
| Anti-inflammatory Effects | Reduction in levels of inflammatory markers in animal models following treatment. |
Case Studies
- Anticancer Study : A study involving a derivative similar to this compound demonstrated a reduction in tumor size in xenograft models when administered at specific doses over a period of weeks.
- Antimicrobial Evaluation : Clinical isolates were tested against the compound showing effective inhibition against resistant strains, highlighting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
